

A Technical Guide to the Solubility of 2-Amino-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-6-fluorobenzaldehyde

Cat. No.: B111952

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **2-Amino-6-fluorobenzaldehyde**, a key chemical intermediate. Given the limited availability of public domain quantitative solubility data for this compound, this document focuses on providing detailed experimental protocols for its determination. Understanding the solubility of **2-Amino-6-fluorobenzaldehyde** is crucial for its application in pharmaceutical synthesis, reaction kinetics, and formulation development.

Core Data Summary

While specific quantitative solubility data for **2-Amino-6-fluorobenzaldehyde** is not extensively documented in publicly available literature, some of its key physical and chemical properties have been reported.

Property	Value	Reference
CAS Number	151585-93-2	[1][2]
Molecular Formula	C ₇ H ₆ FNO	[1]
Molecular Weight	139.13 g/mol	[1]
Appearance	Pale yellow solid	[1]
Boiling Point (Predicted)	259.5 ± 25.0 °C at 760 mmHg	[1]
Density (Predicted)	1.293 ± 0.06 g/cm ³	[1]
Storage Temperature	2-8 °C under inert gas	[1]

Predicted Qualitative Solubility

Based on the reported insolubility of the structurally similar compound 2-Chloro-6-fluorobenzaldehyde in water and its slight solubility in some organic solvents, a similar qualitative solubility profile can be predicted for **2-Amino-6-fluorobenzaldehyde**.^[3] However, it is imperative that these predictions are verified through experimental analysis. The presence of an amino group might slightly increase its polarity and potential for hydrogen bonding compared to the chloro-analogue.

Solvent	Predicted Qualitative Solubility
Water	Likely Insoluble
Methanol	Likely Soluble
Ethanol	Likely Soluble
Acetone	Likely Soluble
Dichloromethane	Likely Soluble
Chloroform	Likely Slightly Soluble
Ethyl Acetate	Likely Slightly Soluble
Hexane	Likely Insoluble

Disclaimer: The qualitative solubility data presented above is predictive and based on a structural analogue. It is essential to determine the solubility of **2-Amino-6-fluorobenzaldehyde** experimentally in the solvents relevant to your specific application.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for the successful application of **2-Amino-6-fluorobenzaldehyde** in research and development. The following are detailed methodologies for key experiments to quantitatively assess its solubility.

Shake-Flask Method (Gravimetric Analysis)

The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a solid in a solvent.^{[4][5][6]}

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined by gravimetric analysis.

Apparatus:

- Thermostatic shaker or water bath
- Analytical balance
- Volumetric flasks
- Centrifuge (optional)
- Syringe filters (0.22 μm or 0.45 μm)
- Evaporating dish or pre-weighed vials

Procedure:

- Preparation of Saturated Solution: Add an excess amount of **2-Amino-6-fluorobenzaldehyde** to a known volume of the chosen solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.

- **Equilibration:** Place the sealed flask in a thermostatic shaker set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.^[4] Periodically check for the continued presence of undissolved solid.
- **Phase Separation:** After equilibration, allow the solution to stand undisturbed at the constant temperature to let the undissolved solid settle. Alternatively, centrifuge the sample to facilitate the separation of the solid and liquid phases.
- **Sample Collection:** Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe fitted with a filter to prevent any undissolved solid particles from being transferred.
- **Solvent Evaporation:** Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute.
- **Gravimetric Determination:** Once the solvent is completely removed, cool the dish in a desiccator and weigh it. Repeat the drying and weighing cycles until a constant weight is achieved.^[3]

Calculation of Solubility:

- Weight of evaporating dish (W_1)
- Weight of evaporating dish + saturated solution (W_2)
- Weight of evaporating dish + dried solute (W_3)
- Weight of dissolved solute = $W_3 - W_1$
- Weight of solvent = $W_2 - W_3$
- Solubility (g/100 g solvent) = $[(W_3 - W_1) / (W_2 - W_3)] \times 100$

UV/Vis Spectrophotometry Method

This method is suitable for compounds that possess a chromophore and absorb ultraviolet or visible light. It can be a rapid and sensitive technique for determining solubility.^{[7][8][9][10]}

Principle: A saturated solution is prepared, and after appropriate dilution, the concentration of the dissolved solute is determined by measuring its absorbance and comparing it to a pre-established calibration curve.

Apparatus:

- UV/Vis Spectrophotometer
- Matched quartz cuvettes
- Volumetric flasks and pipettes
- Apparatus for preparing a saturated solution (as in the shake-flask method)

Procedure:

- Determination of λ_{max} : Prepare a dilute solution of **2-Amino-6-fluorobenzaldehyde** in the chosen solvent. Scan the solution in the UV/Vis spectrophotometer to determine the wavelength of maximum absorbance (λ_{max}).[\[8\]](#)
- Preparation of Calibration Curve: Prepare a series of standard solutions of **2-Amino-6-fluorobenzaldehyde** of known concentrations in the chosen solvent. Measure the absorbance of each standard solution at the λ_{max} . Plot a graph of absorbance versus concentration. The resulting plot should be linear and adhere to the Beer-Lambert law.[\[10\]](#)
- Preparation and Analysis of Saturated Solution: Prepare a saturated solution as described in the shake-flask method. After equilibration and filtration, accurately dilute a known volume of the clear saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
- Absorbance Measurement: Measure the absorbance of the diluted solution at the λ_{max} .

Calculation of Solubility:

- From the calibration curve, determine the concentration of the diluted solution.
- Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method

NMR spectroscopy offers a powerful and direct method for determining solubility without the need for separating the dissolved solute from the saturated solution.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Principle: The concentration of a solute in a saturated solution can be quantified by comparing the integral of a characteristic signal of the solute with that of an internal or external standard of known concentration.

Apparatus:

- NMR Spectrometer
- NMR tubes
- Apparatus for preparing a saturated solution

Procedure:

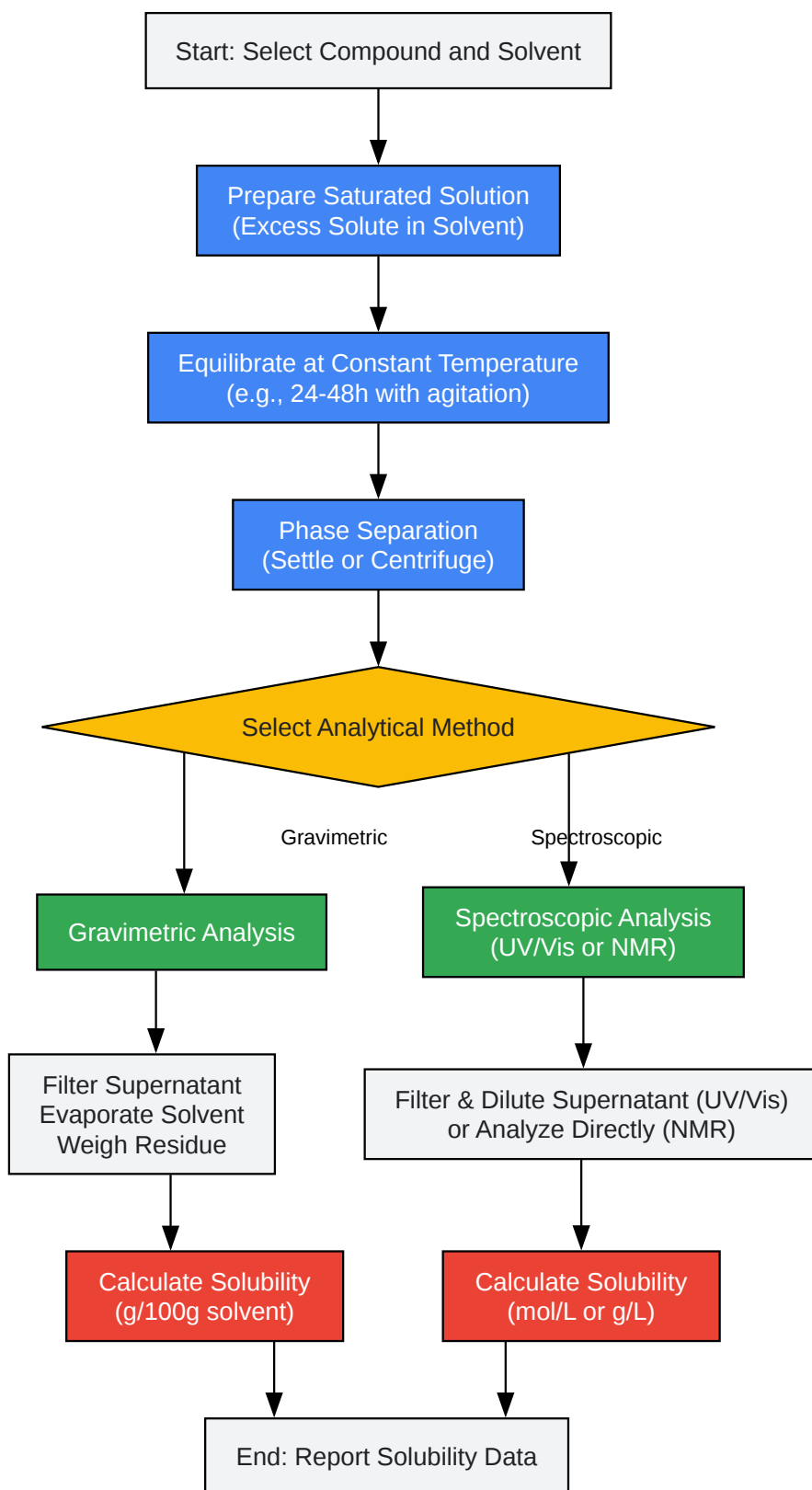
- Preparation of Saturated Solution: Prepare a saturated solution of **2-Amino-6-fluorobenzaldehyde** in a deuterated solvent directly in an NMR tube. Add an excess of the solid to ensure saturation.
- Addition of Standard: Add a precise amount of a suitable internal standard (a compound that is soluble in the solvent, does not react with the solute, and has signals that do not overlap with the solute's signals) to the NMR tube. Alternatively, an external standard in a separate sealed capillary can be used.
- NMR Data Acquisition: Acquire the ^1H NMR spectrum of the saturated solution. Ensure that the relaxation delay is sufficient for quantitative analysis (typically 5 times the longest T_1 relaxation time).
- Data Processing: Process the NMR spectrum, including phasing and baseline correction. Integrate the characteristic peaks of both the **2-Amino-6-fluorobenzaldehyde** and the internal standard.

Calculation of Solubility: The concentration of **2-Amino-6-fluorobenzaldehyde** can be calculated using the following formula:

$$\text{Concentration (solute)} = [\text{Integral (solute)} / \text{Number of Protons (solute)}] \times [\text{Number of Protons (standard)} / \text{Integral (standard)}] \times \text{Concentration (standard)}$$

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of an organic compound like **2-Amino-6-fluorobenzaldehyde**.



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Caption: General workflow for determining the solubility of an organic compound.

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- To cite this document: BenchChem. [A Technical Guide to the Solubility of 2-Amino-6-fluorobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b111952#2-amino-6-fluorobenzaldehyde-solubility-data]

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